(1S)-2,3,4,5-四氢-1-苯基-1H-3-苯并哌啶-7,8-二醇

描述

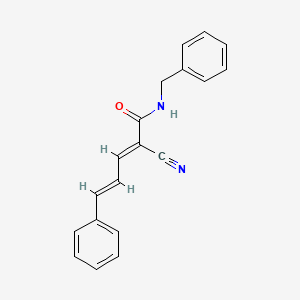

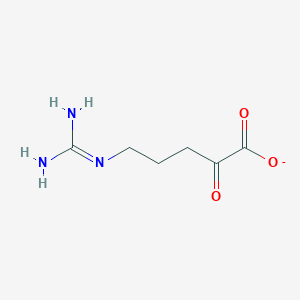

(S)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the S-enantiomer of SKF 38393. It is a conjugate base of a (S)-SKF 38393(1+). It is an enantiomer of a (R)-SKF 38393.

科学研究应用

合成和化学性质

合成技术:(1S)-2,3,4,5-四氢-1-苯基-1H-3-苯并哌啶-7,8-二醇衍生物的合成方法,如7,8-二羟基-1-苯基-和1-(3-和4-羟基苯基)-1-羟基-2,3,4,5-四氢-1H-3-苯并哌啶的合成方法涉及分子内巴比尔反应。这种反应对于创造这些化合物至关重要,展示了该化合物的化学多功能性 (Kihara et al., 2005)。

晶体结构和同质异构:对结构与(1S)-2,3,4,5-四氢-1-苯基-1H-3-苯并哌啶-7,8-二醇类似的化合物的研究表明它们可以同质异形,但不严格等结构,为它们的结构特性和在各种应用中的发展潜力提供了见解 (Blanco et al., 2012)。

药理学研究

σ-1受体调节:SKF83959,(1S)-2,3,4,5-四氢-1-苯基-1H-3-苯并哌啶-7,8-二醇的化学衍生物,已被发现是σ-1受体的有效变构调节剂,影响大脑和肝脏组织。这表明了潜在的神经保护和神经调节应用 (Guo et al., 2013)。

NMDA受体拮抗:(1S)-2,3,4,5-四氢-1-苯基-1H-3-苯并哌啶-7,8-二醇的衍生物已被探讨其作为NR2B选择性NMDA受体拮抗剂的作用。这些化合物在治疗与NMDA受体活性相关的疾病方面显示出潜力 (Tewes et al., 2010)。

多巴胺受体相互作用:一些衍生物作为D1多巴胺受体拮抗剂,为它们在神经药理学和多巴胺相关疾病研究中的潜在用途提供了见解 (Kuzhikandathil & Oxford, 2002)。

作用机制

Mode of Action

As a D1-like dopamine receptor agonist, (S)-SKF-38393 binds to the D1 dopamine receptors, mimicking the action of dopamine, which is a neurotransmitter that mediates a number of physiological functions including movement, reward, reinforcement, and cognition . The binding of (S)-SKF-38393 to the D1 dopamine receptors stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase . This leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .

Biochemical Pathways

The activation of D1 dopamine receptors by (S)-SKF-38393 triggers the cAMP/PKA signaling pathway. This pathway plays a crucial role in various cellular responses including gene transcription, ion channel conductance, and apoptosis . The downstream effects of this pathway can influence various physiological functions such as memory formation, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier is crucial for its activity, given its targets are located in the CNS .

Result of Action

The activation of D1 dopamine receptors by (S)-SKF-38393 can lead to various cellular and molecular effects. These include increased neuronal firing, enhanced synaptic plasticity, and changes in gene expression . These effects can influence various physiological functions such as motor control, reward, reinforcement, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-SKF-38393. Factors such as temperature, pH, and the presence of other biological molecules can impact the compound’s stability and its interaction with the D1 dopamine receptors . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s pharmacokinetics and pharmacodynamics .

安全和危害

生化分析

Biochemical Properties

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor γ coactivator 1 (PGC-1) family proteins, which are strong activators of mitochondrial function and regulators of oxidative metabolism . These interactions are essential for the regulation of energy homeostasis and metabolism.

Cellular Effects

The effects of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism . This compound also impacts the differentiation and growth of muscle cells by inducing the anabolic hormone insulin-like growth factor-1 (IGF-1) and repressing myostatin .

Molecular Mechanism

At the molecular level, (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with nitrate transporters in plants, such as AtNRT1.1, which plays a role in nitrate uptake and transport . This interaction is modulated by phosphorylation, leading to alterations in nitrate transport activity and signal transduction.

Temporal Effects in Laboratory Settings

The temporal effects of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol in laboratory settings include changes in stability, degradation, and long-term effects on cellular function. Studies have shown that environmental factors such as temperature and pH can significantly affect the stability and degradation of this compound . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol vary with different dosages in animal models. At lower doses, it has been observed to enhance mitochondrial function and oxidative metabolism. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is involved in several metabolic pathways. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes the synthesis of mevalonate, a key intermediate in the biosynthesis of isoprenoids . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol within cells and tissues involve various transporters and binding proteins. It has been shown to be transported across cell membranes through passive and active transport mechanisms . Additionally, it interacts with specific binding proteins that facilitate its localization and accumulation within certain cellular compartments.

Subcellular Localization

The subcellular localization of (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is critical for its activity and function. It is predominantly localized within the endoplasmic reticulum (ER) and vesicular structures in the cytoplasm . These localizations are directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

属性

IUPAC Name |

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424959 | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81702-43-4 | |

| Record name | SKF-38393, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5IHG5BM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SKF 38393 differ from other dopamine agonists in its effects on behavior?

A1: Unlike dopamine agonists that primarily act on D2 receptors, SKF 38393 demonstrates a distinct behavioral profile. Research [] shows that in squirrel monkeys, SKF 38393, a selective D1 agonist, consistently reduced response rates in both fixed-interval (where a reward is given after a specific amount of time) and fixed-ratio (where a reward is given after a specific number of responses) schedules of reinforcement. In contrast, D2 agonists and non-selective dopamine agonists increased responding in the fixed-interval schedule but decreased responding in the fixed-ratio schedule. This suggests that D1 and D2 receptor activation may have opposing influences on certain aspects of motivated behavior.

Q2: Can the enantioselective synthesis of SKF 38393 be achieved?

A3: Yes, a novel rhodium-catalyzed asymmetric addition of arylboronic acids to β-nitroolefins has been successfully employed for the formal synthesis of (S)-SKF 38393 []. This method allows for high yields and excellent enantioselectivities, highlighting its potential for producing enantiomerically pure SKF 38393 for research purposes.

Q3: How does the structure of SKF 38393 relate to its activity at dopamine receptors?

A4: While the provided research excerpts don't delve into detailed structure-activity relationship (SAR) studies for SKF 38393, they offer some insights. The fact that the inactive enantiomer, S-SKF 38393, does not produce similar effects on dopamine neuron activity as SKF 38393 [] highlights the importance of stereochemistry in its interaction with biological targets. This emphasizes the specific structural requirements for binding and activating D1 receptors, prompting further investigation into the SAR of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)

![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)